2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE
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Overview
Description
2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is a complex organic compound with the molecular formula C15H13N5O2 and a molecular weight of 295.303 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated hydrazone derivatives.
Scientific Research Applications
2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis and as a fluorescent marker.
6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine: Another precursor, used in the synthesis of various hydrazone derivatives.
Uniqueness
2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity . Its hydrazone moiety and naphthaldehyde core make it a versatile compound in both synthetic and biological applications .
Properties
IUPAC Name |
3-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9-14(22)17-15(20-18-9)19-16-8-12-11-5-3-2-4-10(11)6-7-13(12)21/h2-8,21H,1H3,(H2,17,19,20,22)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIQEJHWIVZQGV-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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